Einecs 251-846-4

Description

Overview of Complex Amine-Fatty Acid Adducts in Contemporary Chemical Science

Complex amine-fatty acid adducts are a class of chemical compounds formed through the reaction of fatty acids with amines. These adducts exhibit a wide range of properties and functionalities, making them valuable in diverse scientific and industrial applications. The interaction between the carboxylic acid group of the fatty acid and the amino group of the amine results in the formation of an amide linkage or an ionic salt, leading to molecules with unique amphiphilic characteristics.

In contemporary chemical science, these adducts are the subject of ongoing research and development. rsc.org Their utility spans various fields, including the development of novel surfactants, corrosion inhibitors, and drug delivery systems. chembk.comontosight.aigoogle.com The specific properties of an amine-fatty acid adduct are determined by the nature of the constituent fatty acid and amine, allowing for the tailoring of molecules for specific functions. repositorioinstitucional.mx Research has also delved into their role in the formation of functionalized protocells and as markers for lipid oxidation. rsc.orgnih.gov

Historical Context and Emergence of EINECS 251-846-4 in Industrial Chemistry

The European Inventory of Existing Commercial Chemical Substances (EINECS) was established to list all chemical substances that were on the European market between January 1, 1971, and September 18, 1981. molybdenumconsortium.org The inclusion of a substance in this inventory, such as the compound with EINECS number 251-846-4, signifies its commercial availability and use during that period.

The industrial applications of this specific compound, Oleic acid, compound with (Z)-N-octadec-9-enylpropane-1,3-diamine (2:1), are varied. It has been utilized as a corrosion inhibitor, particularly in marine and freshwater environments. google.com Its properties also make it suitable for use in the production of surfactants and as an ingredient in personal care products, where it functions as an emollient and skin-conditioning agent. lookchem.com The development of such specialty chemicals was driven by the increasing demand for performance-enhancing additives in various industrial sectors, including the rubber and coatings industries. lboro.ac.ukjunopaints.com

Scope and Significance of Academic Research on the Oleic Acid Compound

Academic research on Oleic acid, compound with (Z)-N-octadec-9-enylpropane-1,3-diamine (2:1) and related fatty diamine cationic surfactants has highlighted their significant effects on the processing and properties of materials like rubber compounds. lboro.ac.uk Studies have investigated their synthesis and their role as activators and accelerators in vulcanization processes. lboro.ac.uk Research has shown that these compounds can lead to improved physical and mechanical properties in rubber mixes. lboro.ac.uk

Furthermore, the broader class of oleic acid-amine compounds has been a subject of academic inquiry for their potential pharmacological effects and applications in areas like drug delivery and the synthesis of novel polymers. repositorioinstitucional.mxresearchgate.net The specific 2:1 adduct with (Z)-N-octadec-9-enylpropane-1,3-diamine has been subject to toxicological and ecotoxicological studies to ensure its safe use and handling. europa.eueuropa.eu

Methodological Approach to Compiling the Research Outline

The compilation of this research outline involved a systematic review of scientific literature, patent databases, and regulatory information. The primary identifier used for the search was the EINECS number 251-846-4, which led to the specific chemical name: Oleic acid, compound with (Z)-N-octadec-9-enylpropane-1,3-diamine (2:1). europa.eu Further searches were conducted using this chemical name and its associated CAS number, 34140-91-5, to gather information on its properties, applications, and the broader context of amine-fatty acid adducts. europa.euchemicalbook.com The research aimed to synthesize information from diverse and authoritative sources to provide a comprehensive and scientifically accurate overview of the compound.

Chemical and Physical Properties

Below are tables detailing the known chemical and physical properties of Oleic acid, compound with (Z)-N-octadec-9-enylpropane-1,3-diamine (2:1).

Table 1: Chemical Identification

| Identifier | Value |

| EINECS Number | 251-846-4 europa.eu |

| CAS Number | 34140-91-5 europa.eu |

| Molecular Formula | C57H112N2O4 lookchem.com |

| IUPAC Name | oleic acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |

Table 2: Physical Properties

| Property | Value |

| Molecular Weight | 889.51 g/mol lookchem.com |

| Appearance | Viscous liquid europa.eu |

| Boiling Point | 868.7°C at 760 mmHg lookchem.com |

| Flash Point | 479.2°C lookchem.com |

| Vapor Pressure | 1.7E-33mmHg at 25°C lookchem.com |

| pKa | 10.18 at 20 °C guidechem.com |

Properties

CAS No. |

34140-91-5 |

|---|---|

Molecular Formula |

C21H44N2.2C18H34O2 C57H112N2O4 |

Molecular Weight |

889.5 g/mol |

IUPAC Name |

(Z)-octadec-9-enoic acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |

InChI |

InChI=1S/C21H44N2.2C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,23H,2-8,11-22H2,1H3;2*9-10H,2-8,11-17H2,1H3,(H,19,20)/b3*10-9- |

InChI Key |

VTXWSJAEIWTHCL-DJNDIFCPSA-N |

Isomeric SMILES |

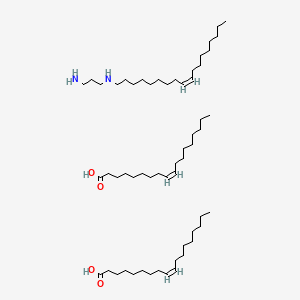

CCCCCCCC/C=C\CCCCCCCCNCCCN.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCNCCCN.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Molecular Architecture and Advanced Structural Characterization of Oleic Acid, Compound with Z N Octadec 9 Enylpropane 1,3 Diamine 2:1

Elucidation of Supramolecular Interactions within the Oleic Acid Compound

The formation of the oleic acid compound with (Z)-N-octadec-9-enylpropane-1,3-diamine is a prime example of supramolecular assembly, driven by non-covalent interactions. The primary driving force is the acid-base reaction between the carboxylic acid groups of oleic acid and the amine groups of the diamine, leading to salt formation. nih.gov This ionic interaction is fundamental to the structure.

Spectroscopic Techniques for Definitive Structural Assignment

A combination of advanced spectroscopic methods is essential for the unambiguous structural determination of this complex compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure.

¹H NMR: In the ¹H NMR spectrum, characteristic signals would confirm the presence of both oleic acid and the diamine. The protons of the double bonds in the oleic acid and the diamine would appear as a multiplet around 5.3 ppm. mdpi.com The methylene (B1212753) groups adjacent to the nitrogen atoms in the diamine would show distinct chemical shifts, likely appearing as a triplet of a doublet, indicating coupling with both the neighboring methylene protons and the amine protons. mdpi.com The long alkyl chains of both components would produce a large, complex signal region between approximately 0.8 and 2.3 ppm. mdpi.comrsc.org

¹³C NMR: The ¹³C NMR spectrum would provide further confirmation. The carbonyl carbons of the oleate (B1233923) carboxylate groups would be observed around 170-176 ppm. mdpi.com The carbons of the double bonds would resonate in the region of 129-130 ppm. mdpi.com The various methylene carbons of the long alkyl chains would appear at distinct chemical shifts between approximately 14 and 36 ppm. mdpi.com

Deuterated oleic acid can be utilized in NMR studies to investigate molecular structures and conformational changes in more detail. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the exact molecular weight and elemental composition of the compound. This technique can distinguish between compounds with the same nominal mass, providing a high degree of confidence in the molecular formula. whitman.eduuni-saarland.de For this compound, HRMS would confirm the molecular formula of C57H112N2O4. nih.gov Fragmentation patterns observed in the mass spectrum can also provide valuable structural information about the individual oleic acid and diamine components. whitman.eduuni-saarland.de

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecules and are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would show a strong, broad absorption band in the region of 2400-3000 cm⁻¹ characteristic of the N-H stretching vibrations of the ammonium (B1175870) salts. The characteristic C=O stretching vibration of the carboxylic acid (around 1710 cm⁻¹) would be absent, and instead, a strong asymmetrical and a weaker symmetrical stretching vibration of the carboxylate group (COO⁻) would appear around 1550-1610 cm⁻¹ and 1400 cm⁻¹, respectively. The C=C stretching vibration of the unsaturated alkyl chains would be observed around 1650 cm⁻¹. scielo.org.mxmdpi.com The cis-CH out-of-plane bending vibration would appear around 970 cm⁻¹. acs.org

Raman Spectroscopy: Raman spectroscopy is also well-suited for analyzing fatty acids and their derivatives. spectroscopyonline.com The C=C stretching vibrations in oleic acid and the diamine would give rise to a distinct peak around 1656 cm⁻¹ for the cis isomer. mdpi.com The C-H stretching vibrations of the alkyl chains would be prominent in the 2800-3000 cm⁻¹ region. scielo.org.mx

Table 1: Key Spectroscopic Data for the Oleic Acid Compound

| Spectroscopic Technique | Key Feature | Approximate Position | Structural Interpretation |

|---|---|---|---|

| ¹H NMR | Olefinic protons | ~5.3 ppm | C=C double bonds in oleic acid and diamine |

| Carboxylate-adjacent protons | ~2.2-2.3 ppm | -CH₂-COO⁻ | |

| ¹³C NMR | Carbonyl carbon | ~170-176 ppm | Carboxylate group (COO⁻) |

| Olefinic carbons | ~129-130 ppm | C=C double bonds | |

| IR Spectroscopy | N-H stretch (ammonium) | 2400-3000 cm⁻¹ (broad) | R₃N⁺-H |

| C=O stretch (carboxylate) | ~1550-1610 cm⁻¹ | Asymmetrical stretch of COO⁻ | |

| C=C stretch | ~1650 cm⁻¹ | Alkene double bond | |

| Raman Spectroscopy | C=C stretch (cis) | ~1656 cm⁻¹ | cis-C=C double bond |

X-ray Crystallography and Solid-State Characterization of the Compound

Due to the conformational flexibility of the long alkyl chains and the presence of the "kinked" cis-double bonds, obtaining a single crystal suitable for X-ray diffraction can be challenging. The compound is more likely to exist as a viscous liquid or a waxy solid at room temperature. europa.eu However, X-ray diffraction studies on similar long-chain fatty acid amine salts have revealed layered, lamellar structures in the solid state. nih.govnih.gov In these structures, the polar head groups (carboxylate and ammonium) form ionic layers, while the nonpolar hydrocarbon tails interdigitate in the regions between these layers. nih.govnih.gov

Conformational Analysis and Stereochemical Considerations

The stereochemistry of this compound is defined by the (Z)- or cis-configuration of the double bond at the C-9 position in both the oleic acid and the N-octadec-9-enylpropane-1,3-diamine moieties. europa.eu This cis-configuration introduces a significant bend in the long hydrocarbon chains, which is a critical factor influencing the compound's physical properties and its ability to pack in the solid state. rsc.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Oleic Acid, Compound with (Z)-N-Octadec-9-enylpropane-1,3-diamine (2:1) |

| N-[(9Z)-octadec-9-en-1-yl]propane-1,3-diaminium di[(9Z)-octadec-9-enoate] |

| Oleic acid |

Synthetic Methodologies and Process Optimization for Oleic Acid, Compound with Z N Octadec 9 Enylpropane 1,3 Diamine 2:1

Reaction Mechanisms and Pathways in the Formation of the Compound

The formation of Oleic Acid, Compound with (Z)-N-octadec-9-enylpropane-1,3-diamine (2:1) is fundamentally an acid-base neutralization reaction. The process involves the transfer of protons from the carboxylic acid groups of two oleic acid molecules to the two nitrogen atoms of the (Z)-N-octadec-9-enylpropane-1,3-diamine molecule.

Reaction Pathway:

2 C₁₈H₃₄O₂ (Oleic Acid) + C₂₁H₄₄N₂ ((Z)-N-Octadec-9-enylpropane-1,3-diamine) → [C₂₁H₄₆N₂]²⁺[C₁₈H₃₃O₂]⁻₂

Mechanism: The mechanism is a straightforward proton transfer. The acidic proton (H⁺) of the carboxyl group (-COOH) on oleic acid is donated to the basic lone pair of electrons on the nitrogen atoms of the diamine. This forms a carboxylate anion (-COO⁻) and a protonated ammonium (B1175870) cation (-NH₂⁺- and -NH₃⁺). Since there are two amine groups in the diamine and the stoichiometric ratio is 2:1, both nitrogen atoms are protonated, resulting in a dicationic amine species and two oleate (B1233923) anions. This creates a stable ionic salt. The reaction is typically driven to completion by mixing the reactants, often with gentle heating to decrease viscosity and ensure a homogenous mixture.

The synthesis of the precursors is a critical preceding step:

Oleic Acid: Commercially, oleic acid is produced through the hydrolysis of animal and vegetable fats and oils, such as olive oil or tall oil. cir-safety.orgniir.org This process is followed by fractionation to separate oleic acid from other fatty acids like stearic and linoleic acid. niir.org

(Z)-N-Octadec-9-enylpropane-1,3-diamine: This diamine, also known as N-oleyl-1,3-propanediamine, is itself an oleochemical derivative. wikipedia.org Its synthesis can involve the reaction of oleylamine (B85491) with 1,3-dibromopropane (B121459) via nucleophilic substitution. atamanchemicals.com

Catalyst Development and Mechanistic Studies in Compound Synthesis

The direct formation of the oleate salt from oleic acid and the diamine is a spontaneous acid-base reaction that does not typically require a catalyst. However, catalysis is crucial in the synthesis of the precursors and in related reactions involving oleic acid and amines, such as amidation.

While the target compound is a salt, the synthesis of fatty amides (a related transformation) has been studied extensively. These studies provide insight into potential catalytic systems for oleochemical reactions. The direct amidation of carboxylic acids and amines to form an amide bond (R-CO-NR'R'') requires overcoming a high activation energy, often necessitating catalysts. csic.es

Catalysts used in related oleic acid and amine reactions include:

Zeolites: Heterogeneous catalysts like H-Beta-150 and mesoporous Al-Meso have been used for the acylation of ethanolamine (B43304) with oleic acid, demonstrating activity under relatively green conditions. researchgate.net

Enzymes: Biocatalysts, particularly lipases like Candida antarctica lipase (B570770) (Novozym 435), are effective for the synthesis of diethanolamides from fatty acids, though their efficiency can be lower for oleic acid compared to shorter-chain fatty acids. lp.edu.ua

Ionic Liquids: Have been shown to catalyze the reaction between epoxidized methyl oleate and aniline, indicating their potential in facilitating amine additions to oleic acid derivatives. researchgate.net

Metal Catalysts: Iron-containing heterogeneous catalysts and various metal salts have been investigated for amidation and esterification reactions involving fatty acids. researchgate.netlp.edu.ua

| Catalyst Type | Specific Example | Reaction | Key Findings | Reference |

|---|---|---|---|---|

| Heterogeneous Acid | H-Beta-150 Zeolite | Acylation of ethanolamine with oleic acid | Showed high activity and selectivity for amidation over esterification. | researchgate.net |

| Enzyme | Novozym 435 (Lipase) | Synthesis of fatty acid diethanolamides | Effective for amidation but sensitive to reaction medium conditions. | lp.edu.ua |

| Homogeneous Acid | p-Toluenesulfonic acid (pTSA) | Esterification/amidation of oleic acid with ethanolamines | Used as a benchmark catalyst for comparison with heterogeneous systems. | lp.edu.ua |

| Ionic Liquid | [BMIM]Cl | Adduct formation from epoxidized methyl oleate and aniline | Facilitated reaction neat, without solvent and with catalyst recycling. | researchgate.net |

Green Chemistry Principles in the Production of the Oleic Acid Compound

The synthesis of this oleate salt can align well with several principles of green chemistry, particularly concerning the feedstock and reaction type.

Renewable Feedstocks: Both primary precursors are derived from renewable bio-based sources. Oleic acid is abundant in vegetable oils, and (Z)-N-octadec-9-enylpropane-1,3-diamine is synthesized from oleic acid itself. chembk.comrepositorioinstitucional.mx This reduces reliance on depleting fossil reserves. repositorioinstitucional.mx

Atom Economy: The salt formation is an addition reaction where all atoms of the reactants are incorporated into the final product. This results in a theoretical atom economy of 100%, a key goal of green synthesis.

Safer Solvents and Reaction Conditions: The synthesis can be performed neat (without a solvent), eliminating solvent waste. If a solvent is required to reduce viscosity, green alternatives like isopropanol (B130326) can be used instead of more hazardous options such as toluene (B28343) or dioxane. rsc.org The reaction proceeds under moderate temperatures, contributing to energy efficiency. prepchem.com

Design for Degradation: The compound, being a fatty acid salt, is expected to be biodegradable. atamanchemicals.com

The production of the oleic acid precursor itself is also a target for green chemistry innovations, such as using enzymatic hydrolysis or fermentation processes which operate under milder conditions than high-pressure steam hydrolysis. mdpi.comresearchgate.net

Industrial Scale-Up and Engineering Considerations in Compound Manufacturing

Scaling the production of Oleic Acid, Compound with (Z)-N-octadec-9-enylpropane-1,3-diamine (2:1) from the laboratory to an industrial scale involves several key engineering and process considerations. niir.org

Raw Material Management: Securing a consistent supply of high-purity oleic acid and the diamine precursor is critical. Industrial production of oleic acid often involves large-scale hydrolysis reactors followed by distillation columns for fractionation. niir.org Fermentation in large bioreactors (e.g., 4000 L) is an alternative, scalable method for producing high-oleic acid oils. mdpi.comresearchgate.net

Reactor Design and Operation: The reaction is typically carried out in a heated, stirred-tank reactor. Given the acidic nature of oleic acid, materials of construction like glass-lined steel or appropriate stainless steel alloys are necessary to prevent corrosion. Temperature control is crucial to maintain fluidity for mixing while avoiding thermal degradation or oxidation of the unsaturated C=C double bonds in the fatty acid chains. google.com Introducing an inert atmosphere, such as a nitrogen blanket, can prevent oxidation. google.com

Process Monitoring and Control: The progress of the neutralization reaction can be monitored by measuring the reduction of the acid value of the mixture via titration. This ensures the correct stoichiometric ratio is achieved and the reaction has gone to completion.

Downstream Processing: For many industrial applications like lubricants, the product may be used directly without extensive purification. If purification is required, unreacted starting materials could be removed. Given the low volatility of the compound, vacuum distillation could be employed to strip away more volatile impurities. The final product is a viscous liquid that is cooled and stored in suitable containers. niir.orgprepchem.com

Impurity Profiling and Purification Strategies for Oleic Acid Compound Production

The purity of the final product is dependent on the purity of the starting materials and the reaction conditions. Impurity profiling is essential for quality control.

Potential Impurities:

From Oleic Acid: The most common impurities are other fatty acids from the original fat or oil source. These include saturated fatty acids like palmitic acid and stearic acid, and other unsaturated fatty acids like linoleic acid. cir-safety.orgnih.gov

From (Z)-N-Octadec-9-enylpropane-1,3-diamine: Impurities may include residual reactants from its own synthesis, such as oleylamine.

From the Reaction: The primary impurities would be unreacted oleic acid or diamine if the stoichiometry is not perfectly controlled. google.com Side products from oxidation or polymerization of the double bonds can also occur if the reaction is subjected to high temperatures or air exposure. google.com

Analytical Methods for Profiling:

Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a standard and robust method for the quantitative analysis of fatty acids. researchgate.net It often requires a derivatization step to convert the fatty acids to more volatile methyl esters. cir-safety.org

High-Performance Liquid Chromatography (HPLC): HPLC coupled with detectors like a Charged Aerosol Detector (CAD) or mass spectrometry (MS) allows for the direct analysis of fatty acids without derivatization. nih.gov HPLC-MS is particularly powerful for identifying unknown components based on their mass-to-charge ratio. nih.gov

| Impurity | Typical Source | Analytical Method | Reference |

|---|---|---|---|

| Palmitic Acid, Stearic Acid | Oleic Acid Feedstock | GC-FID, HPLC-CAD | nih.govresearchgate.net |

| Linoleic Acid | Oleic Acid Feedstock | GC-FID, HPLC-CAD | nih.gov |

| Unreacted Oleic Acid | Incomplete Reaction | Titration (Acid Value), HPLC, GC | nih.govgoogle.com |

| Unreacted (Z)-N-Octadec-9-enylpropane-1,3-diamine | Incomplete Reaction | HPLC, Titration | google.com |

| Oxidation Byproducts | Air exposure during reaction | GC-MS, HPLC-MS | google.com |

Purification Strategies:

For Feedstocks: The primary purification method for oleic acid is fractional or vacuum distillation, which separates fatty acids based on differences in their boiling points. niir.org

For the Final Product: As the compound is a salt with very low volatility, removing impurities often focuses on stripping more volatile components (like residual solvents or unreacted starting materials) under vacuum. If a very high purity solid is required, recrystallization from a suitable solvent system could be explored, though the compound is typically a viscous liquid at room temperature. For most of its intended uses, extensive purification beyond removing unreacted starting materials is not common.

Environmental Dynamics and Biogeochemical Cycling of Oleic Acid, Compound with Z N Octadec 9 Enylpropane 1,3 Diamine 2:1

Environmental Fate and Transport Mechanisms in Aquatic Systems

The journey of Einecs 251-846-4 through aquatic environments is governed by its solubility, its tendency to attach to particles, and its potential to move into the atmosphere.

Aqueous Solubility and Partitioning Behavior

Due to its composition of long fatty acid chains, this compound is expected to have low water solubility. oup.comnoaa.gov This characteristic means it will preferentially partition from the water column to organic matter in sediments and suspended solids. canada.caoup.com Long-chain aliphatic amines, like the diamine component of this compound, are known to be positively charged at typical environmental pH levels, which enhances their sorption to negatively charged surfaces such as sediment and soil particles. canada.ca

Sediment and Soil Adsorption/Desorption Dynamics

Once in an aquatic system, this compound is likely to adsorb strongly to sediment and soil. canada.ca The adsorption of similar long-chain amines is influenced more by the cation exchange capacity (CEC) and pH of the soil and sediment than by the organic carbon content. europa.eu The positively charged amine groups are attracted to the negatively charged sites on clay minerals and organic matter, leading to strong binding. europa.eu

Desorption, the release of the chemical back into the water, is expected to be a slow process. This strong adsorption to solids means that sediments can act as a long-term sink for this compound in the environment. oup.com

A summary of predicted no-effect concentrations (PNEC) for related substances in different environmental compartments is provided in the table below. These values represent the concentration below which harmful effects on the ecosystem are not expected.

| Environmental Compartment | Predicted No-Effect Concentration (PNEC) |

| Freshwater | 0.00646 mg/L oup.com |

| Intermittent release | 0.0041 mg/L oup.compnas.org |

| Marine water | No data available |

| Freshwater sediments | 204 mg/kg oup.com |

| Marine water sediments | 20.4 mg/kg oup.com |

Atmospheric Distribution and Volatilization

The potential for this compound to be distributed in the atmosphere is considered low. As a salt, it has a much lower volatility compared to its corresponding ester forms. wur.nl Therefore, significant volatilization from water or soil surfaces is not anticipated to be a major environmental transport pathway. Any atmospheric presence would likely be due to the release of aerosols containing the substance. epa.gov

Biodegradation Pathways and Microbial Metabolism of the Oleic Acid Compound

The breakdown of this compound in the environment is primarily driven by microbial activity. The compound is composed of naturally occurring oleic acid and a long-chain diamine, both of which are susceptible to biodegradation, albeit through different mechanisms. epa.goveuropa.eu

Aerobic and Anaerobic Degradation Processes

Under aerobic conditions (in the presence of oxygen), the biodegradation of long-chain alkylamines is well-documented. oup.com The process is believed to start with the cleavage of the carbon-nitrogen bond, which forms an aldehyde and ammonium (B1175870). nih.gov The aldehyde is then further oxidized to the corresponding fatty acid, which can then be completely broken down through the β-oxidation cycle. nih.gov Studies on similar fatty acid amides show that hydrolysis, breaking the amide bond, is a key degradation step. europa.eunih.gov

In anaerobic environments (without oxygen), the degradation of long-chain fatty acids is also a known process. nih.gov However, the degradation of long-chain amines under these conditions can be slower. canada.ca Denitrifying bacteria, such as Pseudomonas stutzeri, have been shown to degrade long-chain alkylamines under anaerobic conditions by using them as a source of carbon, nitrogen, and energy. oup.com The proposed pathway is similar to the aerobic one, starting with the oxidation of the amine to an aldehyde and then to a fatty acid. oup.com

Identification of Microbial Consortia and Key Enzymes Involved

While specific microbial consortia responsible for the degradation of this compound have not been identified, studies on related compounds provide insights into the types of microorganisms and enzymes involved.

Bacteria from the genus Pseudomonas have been isolated from activated sludge and shown to be capable of degrading a wide range of long-chain primary amines. nih.gov Fungi are also known to degrade long-chain alkanes and could play a role in the breakdown of the oleic acid and octadecenyl chains of this compound. nih.gov

The key enzymes in the degradation of fatty acid amides are hydrolases, which catalyze the cleavage of the amide bond. frontiersin.orgnih.gov Fatty acid amide hydrolase (FAAH) is a well-studied enzyme that degrades a variety of fatty acid amides. pnas.orgnih.govproteopedia.org Other enzymes, such as alkanal dehydrogenases, are involved in the subsequent oxidation of the resulting aldehydes. nih.gov The initial oxidation of the amine may be carried out by amine dehydrogenases. oup.com

Bioaccumulation and Bioconcentration Potential in Environmental Compartments

The potential for bioaccumulation of this compound is complex, reflecting the distinct properties of its fatty acid and diamine components.

The oleic acid portion has a high octanol-water partition coefficient (Log Kow), with an estimated value of 6.5, which suggests a potential for bioaccumulation. nih.gov However, fatty acids are readily metabolized by many organisms. They can be incorporated into lipids or undergo β-oxidation to produce energy. europa.eu Consequently, despite the high Log Kow, the bioconcentration factor (BCF) for oleic acid is estimated to be low, at around 10, suggesting that bioconcentration in aquatic organisms is not a significant concern. nih.gov

The (Z)-N-octadec-9-enylpropane-1,3-diamine component is a cationic surfactant. canada.ca Such substances are known to adsorb strongly to suspended solids, soil, and sediment due to their charge. This strong adsorption reduces their bioavailability in the water column but can lead to accumulation in sediment. Organisms living in or feeding on sediment may therefore have increased exposure.

Data on the complete substance indicates it is toxic to aquatic life with long-lasting effects. canada.ca A study on its biodegradability found 61% degradation in 28 days, which means it is not considered readily biodegradable and has the potential to persist in the environment. europa.eu Despite this, some assessments conclude that the substance does not meet the criteria for being classified as Persistent, Bioaccumulative, and Toxic (PBT). santos.com This is likely because the potential for bioaccumulation is mitigated by metabolic processes and strong adsorption to particulates, which reduces uptake by aquatic organisms from the water phase. europa.eu

| Parameter | Component | Value | Implication | Citation |

| Log Kow (estimated) | Oleic Acid | 6.5 | High potential for bioaccumulation | nih.gov |

| BCF (estimated) | Oleic Acid | 10 | Low potential for bioconcentration | nih.gov |

| Biodegradability | Full Compound | 61% in 28 days | Not readily biodegradable; potential for persistence | europa.eu |

| Adsorption | Diamine Component | High | Strong adsorption to soil/sediment, low bioavailability in water | canada.ca |

| Aquatic Toxicity | Full Compound | LC50 (Fish, 96h) = 0.13 - 1.34 mg/L | Toxic to aquatic organisms | europa.euresearchgate.net |

Environmental Monitoring and Detection Strategies for the Oleic Acid Compound

Effective environmental monitoring for this compound typically involves the separate detection of its constituent parts, oleic acid and (Z)-N-octadec-9-enylpropane-1,3-diamine, as the salt dissociates in aqueous environments.

Sample Preparation: For environmental matrices like soil or sediment, an initial extraction step is necessary. Samples may be acidified to ensure the fatty acid is in its free form and then extracted using an organic solvent like hexane. lmaleidykla.lt The extract can be further cleaned up and fractionated using techniques like solid-phase extraction (e.g., with Florisil) to separate compounds based on polarity before analysis. lmaleidykla.lt

Detection of Oleic Acid: Standard analytical methods for detecting oleic acid and other free fatty acids (FFAs) in environmental or biological samples include:

Gas Chromatography (GC): Often, the fatty acids are first converted to more volatile esters (e.g., methyl esters) through a derivatization process. Detection is then carried out using a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS). lmaleidykla.ltsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS) or a Diode-Array Detector (DAD), can be used for the separation and quantification of underivatized fatty acids. sigmaaldrich.commdpi.com

Titrimetric Methods: While common in industrial quality control for determining the acid value of oils, titration is less suited for the low concentrations found in environmental samples and can be laborious. psu.edu

Detection of (Z)-N-Octadec-9-enylpropane-1,3-diamine: Long-chain alkylamines are also amenable to chromatographic analysis.

Gas Chromatography (GC-FID and GC-MS): This is a common technique for analyzing long-chain amines. Derivatization may be employed to improve chromatographic performance. researchgate.net

Ion Chromatography (IC): For shorter-chain, more water-soluble amines, ion chromatography can be an effective detection method, especially for atmospheric or aqueous samples. copernicus.org

Monitoring strategies should be tailored to the environmental compartment of interest. For water, analysis would focus on dissolved components and those adsorbed to suspended particles. For soil and sediment, bulk analysis after extraction is typical, reflecting the tendency of the diamine component to bind to these matrices. canada.ca

| Analytical Technique | Target Analyte | Sample Matrix | Key Features | Citation |

| GC-FID / GC-MS | Oleic Acid (as methyl ester) | Soil, Sediment, Water | High sensitivity; requires derivatization. | lmaleidykla.ltsigmaaldrich.com |

| HPLC-DAD / LC-MS | Oleic Acid | Water, Biological Samples | Can analyze underivatized acids. | sigmaaldrich.commdpi.com |

| GC-FID / GC-MS | Long-chain Alkylamines | Water, Soil | Effective for volatile or derivatized amines. | researchgate.net |

Functional Applications and Performance Optimization of Oleic Acid, Compound with Z N Octadec 9 Enylpropane 1,3 Diamine 2:1

Role as an Additive in Coating Formulations, Including Mechanisms of Film Formation and Pigment Dispersion

This oleic acid-diamine adduct serves as a multifunctional additive in coating formulations, primarily acting as a pigment dispersant and aiding in film formation. Its efficacy stems from its molecular structure, which combines the long, non-polar hydrocarbon chain of oleic acid with the polar amine groups of the diamine.

Mechanisms of Film Formation and Pigment Dispersion:

The amine groups in the diamine portion of the compound can interact with the surface of pigment particles, which often have acidic or basic sites. This interaction facilitates the wetting of the pigment surface by the coating's vehicle. By reducing the interfacial tension between the pigment and the vehicle, the additive ensures a more uniform and stable dispersion.

Furthermore, in some formulations, such as those for edible coatings on fresh produce, the combination of chitosan (B1678972) and oleic acid has been shown to form a film with good mechanical properties and moisture barrier characteristics. nih.gov While not a traditional industrial coating, this application highlights the film-forming capabilities of oleic acid in conjunction with other polymers. The incorporation of oleic acid into a cellulose (B213188) sulfate (B86663) film, for example, has been shown to decrease water vapor permeability and increase the surface contact angle, indicating improved hydrophobic properties. researchgate.net

A safety data sheet for a matte paint formulation lists "Oleic acid, compound with (Z)-N-octadec-9-enylpropane-1,3-diamine (2:1)" as a hazardous ingredient, present in a concentration of 0.1 - <1 %. junopaints.com

Applications in Lubricant and Grease Systems, Focusing on Tribological Performance and Boundary Lubrication Mechanisms

In the realm of lubricants and greases, this oleic acid-diamine compound functions as a friction modifier and anti-wear additive, particularly under boundary lubrication conditions.

Tribological Performance and Boundary Lubrication Mechanisms:

The effectiveness of this compound in reducing friction and wear is attributed to its ability to form a protective film on metal surfaces. Under high pressure and temperature conditions, the polar amine groups of the molecule adsorb onto the metal surface, creating a durable, low-shear-strength film. This film prevents direct metal-to-metal contact, thereby reducing friction and preventing wear.

The compound's presence in multifunctional greases and shock absorber fluids underscores its role in enhancing lubrication under demanding conditions. kusumoto.co.jp For instance, a safety data sheet for a shock absorber fluid indicates the presence of this compound as a component that contributes to the fluid's friction- and emulsion-resistant properties, ensuring chassis stability. kusumoto.co.jp

Utilization in Metalworking Fluids, Analyzing Cutting Fluid Performance and Surface Interaction Properties

This oleic acid-diamine adduct is utilized in metalworking fluids, where it acts as an emulsifier and corrosion inhibitor.

Cutting Fluid Performance and Surface Interaction Properties:

In water-based metalworking fluids, this compound helps to emulsify the oil phase in water, creating a stable fluid that provides both cooling and lubrication at the cutting zone. The surface-active nature of the molecule, with its hydrophilic amine head and hydrophobic oleic acid tail, allows it to reduce the interfacial tension between oil and water.

As a corrosion inhibitor, the diamine part of the molecule adsorbs onto the newly machined metal surface, forming a protective barrier against corrosive agents present in the fluid and the environment. This is particularly important in protecting both the workpiece and the machine tool from rust. Research on similar oleic acid-based imidazoline (B1206853) derivatives has demonstrated their effectiveness in protecting carbon steel from corrosion in CO2-saturated brine solutions by forming a protective film. mdpi.com The inhibitory effect is attributed to the adsorption of the inhibitor molecules on the metal surface, which can be either physical or chemical in nature. mdpi.com

The use of adducts of diamines and fatty acids in water-soluble cutting fluids has been shown to provide anti-rust and anti-wear properties. google.com

| IOA Concentration (mg dm⁻³) | Corrosion Rate (mm year⁻¹) | Inhibition Efficiency (%) |

|---|---|---|

| 5 | 1.02 | 35.03 |

| 10 | 0.52 | 66.88 |

| 15 | 0.17 | 89.17 |

| 20 | 0.077 | 92.89 |

This table presents data on a similar oleic acid-based inhibitor, demonstrating the typical performance of such compounds. Data sourced from mdpi.com.

Efficacy in Ink and Toner Formulations, Examining Pigment Dispersion and Rheology Modification

In the ink and toner industry, this oleic acid compound contributes to the stability and performance of the final product by acting as a pigment dispersant and a rheology modifier.

Pigment Dispersion and Rheology Modification:

Similar to its role in coatings, the compound's amphiphilic nature makes it an effective dispersant for pigments in ink formulations. It promotes the wetting of pigment particles and stabilizes them within the ink vehicle, which is crucial for achieving the desired color intensity and print quality. The interaction between the dispersant and the pigment surface is influenced by the acidity or basicity of the pigment. kusumoto.co.jp

As a rheology modifier, this additive can influence the flow properties of the ink. This is important for ensuring proper transfer of the ink from the printing press to the substrate. For example, in direct ink writing processes, the addition of oleic acid has been shown to reduce the dilatancy of titania inks, resulting in a more stable flow and improved print quality. mdpi.com

Emerging and Specialized Industrial Applications of the Compound

Beyond its traditional applications, this oleic acid-diamine compound is finding use in a variety of specialized industrial sectors.

One notable application is as an asphalt (B605645) emulsifier . The compound's surface-active properties enable the formation of stable asphalt-in-water emulsions, which are used in road paving and maintenance. Patents describe the use of reaction products of oleic acid with polyamines to create effective asphalt emulsifiers. google.com

Another significant area is its use as a corrosion inhibitor in various contexts, including in oil and gas production and transportation. The ability of oleic acid-amine adducts to form protective films on metal surfaces makes them valuable for preventing corrosion in aggressive environments. mdpi.comgoogleapis.com

In the field of biomaterials, there is growing interest in using oleic acid in combination with natural polymers like chitosan for edible coatings . These coatings can extend the shelf-life of fresh food products by providing a barrier to moisture and microbial growth. nih.gov

The compound N-Oleyl-1,3-propanediamine, a key component of the subject compound, is also used as a catalyst in the production of urethanes and epoxies, as an ore flotation agent, and as a dispersant for some paints. wikipedia.org

Advanced Analytical Methodologies for Oleic Acid, Compound with Z N Octadec 9 Enylpropane 1,3 Diamine 2:1 Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatographic methods are essential for separating the compound from complex matrices and enabling its quantification, even at trace levels. Due to the compound's nature as a salt of a fatty acid and a diamine, analytical strategies often involve derivatization to improve volatility for gas chromatography or to enhance ionization for liquid chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Direct analysis of the oleic acid-diamine salt is challenging due to its low volatility. Therefore, derivatization is a critical step.

Methodology: A common approach involves the derivatization of the fatty acid and amine components separately or the molecule as a whole. For instance, the oleic acid component can be converted to its more volatile methyl ester (FAME) through transesterification. The diamine can be derivatized to form a less polar and more volatile derivative. A study on the GC analysis of fatty amines utilized trifluoroacetylation to successfully separate and identify different fatty amines using an ionic liquid-based capillary column. researchgate.net This suggests a potential pathway for analyzing the diamine portion of EINECS 251-846-4.

Instrumentation and Findings: A typical GC-MS system for such an analysis would consist of a gas chromatograph equipped with a capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column) coupled to a mass spectrometer. hmdb.ca The mass spectrometer allows for the identification of the derivatized components based on their mass spectra and fragmentation patterns. While specific studies on the complete GC-MS analysis of this compound are not widely published, the analysis of its constituent parts is well-established. For example, the GC-MS analysis of oleic acid methyl ester is a routine procedure. google.com

Table 1: Potential GC-MS Parameters for the Analysis of Derivatized Components of this compound

| Parameter | Setting |

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100°C, ramp to 250°C at 10°C/min, hold for 10 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 50-650 |

| Derivatization Agent | For Oleic Acid: BF3/Methanol (B129727); For Diamine: Trifluoroacetic anhydride (B1165640) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is highly suitable for the analysis of non-volatile and thermally labile compounds like the oleic acid-diamine salt. It often requires minimal sample preparation and can offer high sensitivity and specificity. mdpi.com

Methodology: Reversed-phase liquid chromatography is a common choice for separating long-chain, hydrophobic molecules. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol with additives such as formic acid, is crucial for achieving good peak shape and separation. mdpi.com Derivatization can also be employed to enhance the ionization efficiency of the molecule. For instance, derivatizing the carboxylic acid group of oleic acid can lead to charge reversal, allowing for more sensitive detection in positive ion mode. researchgate.net

Instrumentation and Findings: An LC-MS/MS system equipped with an electrospray ionization (ESI) source is commonly used for the analysis of fatty acids and their derivatives. nih.gov The tandem mass spectrometer allows for selected reaction monitoring (SRM), which provides excellent selectivity and sensitivity for quantification. While a specific LC-MS/MS method for this compound is not readily available in the literature, methods for similar compounds, such as fatty acid amides and long-chain amines, have been developed. researchgate.netmdpi.com These methods can be adapted for the analysis of this compound. For example, a study on the determination of fatty acids in red blood cells utilized a chemical derivatization approach to form picolylamides, which were then analyzed by LC-Orbitrap MS, achieving low femtomole limits of detection. nih.gov

Table 2: Potential LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Setting |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Scan Type | Selected Reaction Monitoring (SRM) |

| Precursor Ion | [M+H]+ or [M+2H]2+ of the compound |

| Product Ions | Specific fragments of the oleic acid and diamine moieties |

Spectroscopic Methods for Compositional Analysis

Spectroscopic techniques provide valuable information about the chemical structure and composition of the oleic acid-diamine salt.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and studying molecular interactions. It has been used to study the adsorption of Duomeen TDO on various surfaces. researchgate.netutm.mynih.gov

Methodology: The analysis can be performed on the pure compound or on samples containing the compound. The sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to the vibrational modes of the chemical bonds is measured.

Instrumentation and Findings: FTIR spectra of Duomeen TDO show characteristic absorption bands for the alkyl chains (vas(CH3), vas(CH2), and vs(CH2) groups) in the 3000-2800 cm-1 region. researchgate.netutm.my Studies on the adsorption of Duomeen TDO have also identified the coexistence of neutral oleic acid and charged amine species at low pH values. nih.govnmlindia.org The FTIR spectrum of pure oleic acid shows a characteristic C=O stretching band around 1710 cm-1. In the salt, this band may shift or broaden due to the ionic interaction with the amine group. The N-H bending and stretching vibrations of the diamine would also be present. A comparative study of FTIR spectra of oleic acid and oleylamine (B85491) shows distinct peaks that can be used for identification. researchgate.net

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3300 | N-H stretch | Amine | researchgate.net |

| 3005 | =C-H stretch | Alkene | tandfonline.com |

| 2956-2850 | C-H stretch | Alkyl chain | researchgate.net |

| ~1710 | C=O stretch | Carboxylic acid (potential shift in salt) | researchgate.net |

| 1650 | C=C stretch | Alkene | tandfonline.com |

| 1544 | N-H bend | Amine | researchgate.net |

| 1460 | C-H bend | Alkyl chain | tandfonline.com |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds, such as the C=C bond in the oleic acid chain.

Methodology: A laser is directed at the sample, and the inelastically scattered light is collected and analyzed. The frequency shifts in the scattered light correspond to the vibrational modes of the molecules.

Instrumentation and Findings: Raman spectroscopy can be used to identify the characteristic peaks of both the oleic acid and the diamine components. A study on the uptake of dimethylamine (B145610) by oleic acid-coated particles identified key Raman peaks for oleic acid, including the C=C stretching peaks at 3005 and 1650 cm-1, and C-H bending peaks at 1460 and 1300 cm-1. tandfonline.comfigshare.com The Raman spectra of cis- and trans-isomers of oleylamine have also been differentiated, with characteristic peaks for the C=C stretch and C-H deformations. acs.org This suggests that Raman spectroscopy could be used to confirm the (Z)-configuration of the double bonds in this compound.

Table 4: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 3005 | =C-H stretch | Alkene | tandfonline.com |

| 2900-2800 | C-H stretch | Alkyl chain | tandfonline.com |

| 1656 | C=C stretch (cis) | Alkene | acs.org |

| 1460 | C-H bend | Alkyl chain | tandfonline.com |

| 1300 | C-H bend | Alkyl chain | tandfonline.com |

| 1266 | =C-H symmetric rock (cis) | Alkene | acs.org |

Electrochemical Sensors and Biosensors for Real-time Monitoring Applications

Electrochemical sensors and biosensors offer the potential for rapid, real-time, and in-situ monitoring of chemical compounds. While specific sensors for this compound have not been reported, the development of such sensors can be envisioned based on existing technologies for its components.

Electrochemical Sensors: The development of an electrochemical sensor for this compound could target either the amine or the carboxylic acid functional groups. The electrochemical oxidation of the diamine at an electrode surface could provide a detectable signal. Research on the electrochemical detection of ethylene (B1197577) diamine has shown a quasi-reversible anodic peak, indicating that this approach is feasible. researchgate.net Similarly, sensors for long-chain amines are being explored. researchgate.net

Biosensors: Biosensors utilize a biological recognition element coupled to a transducer. For the oleic acid-diamine complex, a biosensor could be designed based on enzymes that interact with either the fatty acid or the amine moiety. For example, diamine oxidase could be immobilized on an electrode to detect the diamine part of the compound. mdpi.com An amperometric biosensor for histamine, a biogenic amine, has been successfully developed using diamine oxidase. mdpi.com Alternatively, a biosensor could be developed based on transcription factors that bind to diamines, as has been demonstrated for the development of a diamine biosensor in Corynebacterium glutamicum. researchgate.net While biosensors for medium-chain fatty acids have been developed, their specificity for long-chain fatty acids like oleic acid would need to be engineered. nih.gov The development of a biosensor for the entire oleic acid-diamine complex would be a novel research area, potentially offering high specificity and sensitivity for real-time monitoring.

Table 5: Potential Biosensor Configurations for the Detection of this compound Components

| Biorecognition Element | Transducer | Target Moiety | Principle |

| Diamine Oxidase | Amperometric Electrode | (Z)-N-octadec-9-enylpropane-1,3-diamine | Detection of H2O2 produced during enzymatic oxidation |

| Transcription Factor (e.g., FeaR) | Fluorescent Reporter | (Z)-N-octadec-9-enylpropane-1,3-diamine | Ligand-induced conformational change leading to a fluorescent signal |

| Fatty Acid-binding Proteins | Electrochemical or Optical Transducer | Oleic Acid | Binding event causes a measurable change in the transducer signal |

Sample Preparation and Matrix Effects in Environmental and Industrial Samples

The accurate quantification of this compound is often complicated by the complex nature of the samples in which it is found. Environmental samples like water and soil, as well as industrial products such as asphalt (B605645) or treated boiler water, contain numerous interfering substances. nih.gov This necessitates a carefully designed sample preparation protocol to isolate the analyte and mitigate matrix effects, which are the alteration of analytical signal intensity due to co-eluting compounds. researchgate.net

Sample Preparation Techniques:

The dual nature of the compound—a fatty acid salt of a long-chain diamine—requires extraction techniques capable of handling both its lipophilic and polar characteristics. Common strategies involve an initial extraction followed by a clean-up step.

Liquid-Liquid Extraction (LLE): LLE is a foundational technique used to isolate fatty acids and amines from aqueous and solid matrices. core.ac.ukwaters.comresearchgate.net Solvents like n-hexane, isopropanol (B130326), and methylene (B1212753) chloride are often employed. gilson.comcreative-proteomics.com For instance, a modified Folch method using a chloroform-methanol mixture can be effective for extracting fatty acid components from complex samples. researchgate.net Automated LLE systems can improve reproducibility and sample throughput for routine analysis. gerstel.com

Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for cleaning up extracts and concentrating the analyte. nih.govgilson.comcopernicus.orgh-brs.de Given the compound's structure, various sorbent types can be utilized. C18 (octadecyl-bonded silica) cartridges are effective for extracting long-chain alkylamines from water samples. nih.govh-brs.de For more complex matrices, mixed-mode cation-exchange (MCX) cartridges can remove interfering cations and other polar compounds. creative-proteomics.comcopernicus.org The choice of elution solvent is critical for achieving high recovery of the analyte. rsc.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, involving an extraction and partitioning step with acetonitrile and salts, followed by a dispersive SPE cleanup, is a greener approach that reduces solvent use and can be adapted for amine and fatty acid analysis by selecting appropriate sorbents to remove interferences like other fatty acids and carbohydrates. mdpi.com

Matrix Effects:

Matrix effects are a significant challenge in quantitative analysis using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net Co-extracted substances from industrial or environmental samples can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.netnih.gov

In the analysis of long-chain amines and fatty acids, matrix components such as other lipids, humic acids in soil, or various organic additives in industrial formulations can cause significant signal interference. creative-proteomics.comrsc.org For example, when analyzing long-chain alkylamines in boiler water, other treatment chemicals can co-extract and interfere with the analysis. nih.gov

To combat matrix effects, several strategies are employed:

Thorough Sample Cleanup: As described above, multi-step cleanup using techniques like SPE is crucial.

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.

Isotope-Labeled Internal Standards: The use of a stable isotope-labeled version of the analyte is the most effective way to correct for matrix effects and variations in extraction recovery, as the internal standard behaves nearly identically to the analyte during sample preparation and analysis. rsc.orgusask.ca

The following table summarizes common sample preparation techniques and their effectiveness in mitigating matrix interferences for related compounds.

| Technique | Matrix | Target Analytes | Key Findings & Recovery | Citation |

| Solid-Phase Extraction (SPE) | Boiler Water, Steam, Condensate | Long-chain primary alkylamines | C18 sorbent effectively extracted amines. Quantification in boiler water was 89 µg/L with a relative standard deviation (RSD) of 7.8%. | nih.gov |

| SPE with Cation-Exchange | Atmospheric Aerosols | Alkylamines | Oasis MCX cartridges efficiently removed most interfering cations. However, evaporation losses occurred during sample concentration. | copernicus.org |

| Liquid-Liquid Extraction (LLE) | Biotherapeutic Drug Products | Oleic Acid | High recovery efficiencies (up to 98%) were observed for trace amounts of oleic acid. An internal standard corrected for non-specific sample loss. | waters.com |

| Microwave-Assisted Extraction (MAE) | Solid Environmental Matrices | Fatty Acids | Compared favorably with traditional methods like modified Bligh & Dyer, offering a potentially faster extraction. | researchgate.net |

| Reactive Liquid-Liquid Extraction | Aqueous Solutions (e.g., fermentation media) | Diamines | Reactive extraction using oleic acid was effective for separating diamines from aqueous phases. | researchgate.net |

Development of Standardized Analytical Protocols

The development of standardized analytical protocols is essential for ensuring data quality, comparability between laboratories, and regulatory compliance. While a specific, universally adopted standard method (e.g., from ISO or ASTM) for this compound may not be readily available, the principles for its development are well-established in the analytical chemistry of related compounds like long-chain amines and fatty acids.

A standardized protocol would typically involve several key stages:

Method Development and Optimization: This stage focuses on selecting the most appropriate analytical technique, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). nih.govcopernicus.orgacs.org For a non-volatile, complex salt like this compound, LC-MS/MS is a powerful choice, allowing for the simultaneous detection of the oleic acid and the diamine components after dissociation in solution. rsc.orgusask.ca GC-MS methods would require a derivatization step to increase the volatility of the amine and acid components, for example, using trifluoroacetic anhydride (TFAA) for the amine. nih.govh-brs.de

Method Validation: A developed method must undergo rigorous validation to demonstrate its fitness for purpose. Key validation parameters include:

Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. usask.ca

Linearity and Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range. waters.com

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments. copernicus.orgacs.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample (repeatability and reproducibility).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy. waters.comcopernicus.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Inter-laboratory Studies (Round-Robin Tests): To establish a method as a standard, it must be tested in multiple laboratories to assess its reproducibility and transferability. This process helps identify any ambiguities in the protocol and establishes the expected precision of the method when performed by different analysts in different locations.

Reference Material Development: The availability of a certified reference material (CRM) for this compound would be a critical component for standardization. CRMs are highly characterized materials with a certified concentration value that can be used for calibration and quality control, ensuring the traceability of measurement results.

The following table outlines key performance metrics from validated analytical methods for similar compound classes, which would serve as benchmarks for a standardized protocol for this compound.

| Analytical Technique | Analyte Class | Validation Parameter | Result | Citation |

| GC-MS | Alkylamines (in aerosol particles) | Accuracy | 84.3–99.1% | copernicus.org |

| GC-MS | Alkylamines (in aerosol particles) | Limit of Detection (LOD) | 0.02–0.04 ng/m³ | copernicus.org |

| GC-MS | Biogenic alkylamines (in wine) | Recovery | Generally 81–100% at fortification levels of 0.1-85 mg/L. | acs.org |

| UPLC-UV | Oleic Acid | Linearity (Range) | Highly linear over 0.24 ppm – 1000 ppm. | waters.com |

| UPLC-UV | Oleic Acid | Limit of Detection (LOD) | 0.24 ppm | waters.com |

| LC-MS/MS | Ethanolamines (in wastewater) | Limit of Quantification (LOQ) | As low as 1 µg/L. | rsc.org |

Computational Chemistry and Molecular Modeling of Oleic Acid, Compound with Z N Octadec 9 Enylpropane 1,3 Diamine 2:1

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For a compound like Einecs 251-846-4, these calculations can provide insights into the nature of the ionic bond between the carboxylic acid groups of oleic acid and the amine groups of the diamine.

Detailed research findings from DFT calculations on similar long-chain fatty acids and amines suggest that the proton transfer from the carboxylic acid to the amine is a key factor governing the stability and properties of the resulting salt. mdpi.com The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to predict the molecule's susceptibility to electron donation and acceptance, respectively. The HOMO-LUMO energy gap is a crucial indicator of the chemical reactivity and stability of the molecule. researchgate.net

For the individual components, oleic acid and (Z)-N-Octadec-9-enylpropane-1,3-diamine, quantum chemical calculations can reveal the partial atomic charges and electrostatic potential maps. These are essential for understanding the sites of interaction. For instance, the oxygen atoms of the carboxylate group in oleic acid will exhibit significant negative charge, while the nitrogen atoms in the protonated diamine will be positively charged. The quantum chemical semi-empirical PM3 method has been used to study the acid-base properties of aliphatic amines and carboxylic acids, showing changes in their pKa values upon aggregation. mpg.de

Table 1: Hypothetical Quantum Chemical Properties of this compound Components (Calculated)

| Parameter | Oleic Acid | (Z)-N-Octadec-9-enylpropane-1,3-diamine | This compound Complex |

| HOMO Energy (eV) | -6.2 | -5.8 | -6.0 |

| LUMO Energy (eV) | -0.5 | -0.2 | -0.3 |

| HOMO-LUMO Gap (eV) | 5.7 | 5.6 | 5.7 |

| Dipole Moment (Debye) | 1.9 | 1.5 | 8.5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in similar molecules.

Molecular Dynamics Simulations of Compound Behavior in Various Media

Molecular dynamics (MD) simulations are a powerful computational method to study the dynamic behavior of molecules over time. For an amphiphilic compound like this compound, MD simulations can provide invaluable information about its aggregation behavior in different media, such as water and non-polar solvents. These simulations can model the formation of micelles, bilayers, or other self-assembled structures. rsc.orgresearchgate.net

In an aqueous environment, the hydrophobic oleyl chains of the compound are expected to aggregate to minimize contact with water, while the polar ionic head groups (carboxylate and protonated amine) will be exposed to the aqueous phase. MD simulations can track the trajectories of individual molecules, allowing for the calculation of structural and dynamic properties of these aggregates, such as their size, shape, and stability. Studies on oleic acid-based surfactants have used MD simulations to evaluate their ability to reduce interfacial tension between oil and water. esdm.go.idresearchgate.net

The choice of force field is critical for the accuracy of MD simulations. For long-chain organic molecules, force fields like GROMOS or CHARMM are commonly used. Constant pH MD simulations can also be employed to study the protonation states of the acidic and basic groups as a function of the environment, which is particularly relevant for this compound. mpg.de

Table 2: Hypothetical Results from Molecular Dynamics Simulations of this compound in Water

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Number of Molecules | 128 |

| Solvent | Water (TIP3P model) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Result | Value |

| Aggregate Type | Micellar |

| Average Aggregation Number | 50-60 molecules |

| Radius of Gyration of Micelle | 2.5 - 3.0 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. For a complex surfactant molecule like this compound, QSAR/QSPR can be employed to predict properties such as its critical micelle concentration (CMC), surface tension, and biodegradability. mdpi.com

The development of a QSAR/QSPR model involves calculating a set of molecular descriptors that encode the structural features of the molecule. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). A mathematical model is then built to correlate these descriptors with the property of interest. For surfactants, descriptors related to hydrophobicity (like logP) and the size of the polar and non-polar parts are particularly important. While a specific QSAR model for this compound is not publicly available, models for other fatty acid derivatives and surfactants have been successfully developed. canada.canih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR/QSPR for Amphiphilic Molecules

| Descriptor Type | Example Descriptor | Information Encoded |

| 1D | Molecular Weight | Size of the molecule |

| 2D | Topological Polar Surface Area (TPSA) | Polarity of the molecule |

| 2D | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule |

| 3D | Radius of Gyration | Compactness of the molecular structure |

Computational Studies of Interactions with Substrates and Other Chemical Entities

Understanding the interactions of this compound with various substrates is key to its application as a surfactant, emulsifier, or corrosion inhibitor. Computational methods can model these interactions at an atomic level. For instance, docking studies and MD simulations can be used to investigate how this compound adsorbs onto surfaces, such as metal oxides or textile fibers.

In the context of corrosion inhibition, quantum chemical calculations can be used to study the interaction of the molecule with metal surfaces. acs.orgfrontiersin.org The electron-rich regions of the molecule (e.g., the carboxylate groups and the double bonds in the oleyl chains) can donate electrons to the vacant d-orbitals of the metal, forming a protective film. MD simulations can then model the organization of these molecules on the surface, providing insights into the structure and stability of this protective layer. researchgate.net

Similarly, the interaction with other chemical entities, such as oil droplets in an emulsion, can be studied. MD simulations can reveal how the amphiphilic molecules orient themselves at the oil-water interface, reducing the interfacial tension and stabilizing the emulsion.

Machine Learning Approaches in Compound Design and Property Prediction

Machine learning (ML) is increasingly being used in chemistry for property prediction and the design of new molecules with desired characteristics. rsc.orgresearchgate.net For a compound like this compound, ML models could be trained on datasets of similar surfactants to predict a wide range of properties, including their performance in specific applications.

For instance, a neural network could be trained to predict the emulsifying efficiency of a surfactant based on its molecular structure. rsc.orgresearchgate.net Generative ML models could even be used to design new surfactant molecules with improved properties by exploring the vast chemical space of long-chain fatty acid amine salts. These models learn the underlying relationships between chemical structure and function from existing data and can then propose novel structures that are likely to exhibit the desired characteristics. The application of ML in predicting thermochemical and kinetic properties is also a growing field of research.

The success of ML approaches heavily relies on the availability of large and high-quality datasets. While specific datasets for compounds like this compound may be limited, data on related fatty acids, amines, and surfactants can be leveraged to build predictive models.

Synthesis and Characterization of Derivatives and Analogues of Oleic Acid, Compound with Z N Octadec 9 Enylpropane 1,3 Diamine 2:1

Design Principles for Modifying the Oleic Acid Moiety

The oleic acid component of the compound offers several reactive sites for chemical modification, primarily the carboxylic acid group and the double bond within the alkyl chain. The design of oleic acid derivatives is guided by the desired properties of the final product.

The carboxylic acid group is a key site for modifications such as esterification and amidation. csic.es Esterification with various alcohols can be used to produce esters with tailored properties. For example, esterification with polyols can introduce additional hydroxyl groups, enhancing the hydrophilicity and creating potential sites for further reactions. Amidation, reacting the carboxylic acid with amines, leads to the formation of oleamides. ijnc.ir These derivatives often exhibit different surface activities and thermal stabilities compared to the parent acid.

The double bond in the oleic acid chain is another site for modification. Epoxidation, the conversion of the double bond into an epoxide ring, is a common strategy. researchgate.net The resulting epoxidized oleic acid can then undergo ring-opening reactions with various nucleophiles to introduce a wide range of functional groups. researchgate.net Other modifications at the double bond include hydrogenation to produce stearic acid derivatives, or oxidative cleavage to yield shorter-chain dicarboxylic acids like azelaic acid. atamanchemicals.com

Genetic engineering techniques are also being explored to create novel fatty acid structures that are not found in nature, which could serve as building blocks for new derivatives. agbioforum.org The choice of modification strategy is dictated by the intended application, with the goal of optimizing properties such as solubility, thermal stability, and surface activity. researchgate.net

Functionalization Strategies for the (Z)-N-Octadec-9-enylpropane-1,3-diamine Component

The (Z)-N-octadec-9-enylpropane-1,3-diamine moiety, also known as N-oleyl-1,3-propanediamine, possesses two amine groups and a long unsaturated alkyl chain, providing multiple avenues for functionalization. ijnc.ir The primary and secondary amine groups are nucleophilic and can react with a variety of electrophiles.

Alkylation, acylation, and arylation of the amine groups can be used to introduce new functionalities. For instance, reaction with alkyl halides can lead to quaternized ammonium (B1175870) salts, which often exhibit enhanced antimicrobial and antistatic properties. Acylation with acid chlorides or anhydrides can form amides, altering the polarity and hydrogen bonding capabilities of the molecule.

The long alkyl chain can also be a target for modification. Similar to oleic acid, the double bond can be epoxidized, hydrogenated, or otherwise functionalized. Additionally, the long alkyl chain contributes to the hydrophobic character of the molecule, which is a crucial factor in its surfactant properties. Modifying the length or branching of this chain can significantly impact the performance of the resulting derivatives in applications such as coatings and as fillers in composite materials. rsc.orgresearchgate.net Enzymatic grafting using enzymes like laccases is an environmentally friendly approach to attach these long-chain alkylamines to various surfaces, modifying their functionality. acib.at

Structure-Property Relationships in Compound Derivatives

The properties of derivatives of the oleic acid-diamine salt are intrinsically linked to their molecular structure. Key structural features that influence the final properties include the length and degree of unsaturation of the alkyl chains, and the nature of the functional groups.

The balance between the hydrophobic alkyl chains and the hydrophilic head groups determines the surfactant properties of these compounds. harke.co.uk Increasing the length of the alkyl chain generally enhances the hydrophobic character. researchgate.net The presence of unsaturation in the alkyl chain, as in oleic acid, introduces a "kink" in the structure, which can affect the packing of the molecules and influence properties like melting point and viscosity.

The introduction of different functional groups through derivatization can have a profound impact on the compound's properties. For example, converting the carboxylic acid group of oleic acid to an amide can alter its biological activity and signaling properties. The antimicrobial activity of fatty acid amide derivatives is highly dependent on the structure, with the nature of the amide group and modifications on the fatty acid backbone playing a crucial role. nih.gov

The table below summarizes the expected impact of structural modifications on the properties of the derivatives.

| Structural Modification | Effect on Properties |

| Oleic Acid Moiety | |

| Esterification of carboxyl group | Alters polarity, solubility, and lubricating properties. |

| Amidation of carboxyl group | Changes surface activity, thermal stability, and biological activity. |

| Epoxidation of double bond | Creates a reactive site for introducing new functional groups. |

| Hydrogenation of double bond | Increases saturation, affecting melting point and oxidative stability. |

| Diamine Moiety | |

| Alkylation/Quaternization of amines | Enhances antimicrobial and antistatic properties. |

| Acylation of amines | Modifies polarity and hydrogen bonding capabilities. |

| Modification of alkyl chain length | Impacts hydrophobic character and surfactant efficiency. researchgate.net |

Synthetic Challenges and Opportunities in Derivative Preparation

The synthesis of derivatives of the oleic acid-diamine compound presents both challenges and opportunities. One of the primary challenges in the amidation of fatty acids is the potential for the formation of stable and unreactive carboxylate salts with the amine. csic.es Overcoming this often requires harsh reaction conditions, such as high temperatures. csic.es However, new catalytic methods are being developed to facilitate this reaction under milder conditions. csic.es

Another challenge is controlling the selectivity of reactions when multiple reactive sites are present, such as the two different amine groups in the diamine component. Protecting group strategies may be necessary to achieve the desired functionalization. The purification of the final products can also be challenging due to the similar physical properties of the reactants and products.

Despite these challenges, there are numerous opportunities for developing novel and sustainable synthetic methods. The use of enzymatic catalysis, for instance, offers a green alternative to traditional chemical methods for modifying both the fatty acid and the diamine components. acib.at Microwave-assisted synthesis is another promising approach that can reduce reaction times and improve yields for the preparation of fatty acid amides. google.com The use of oleic acid from renewable sources like vegetable oils contributes to the development of more sustainable industrial chemicals. researchgate.net

Potential Industrial Applications of Novel Derivatives

The diverse range of possible derivatives of the oleic acid-diamine compound opens up a wide array of potential industrial applications. The inherent surfactant properties of the parent compound can be fine-tuned through derivatization for specific uses.

Lubricants and Metalworking Fluids: Derivatives with enhanced thermal and oxidative stability can be used as high-performance lubricants and additives in metalworking fluids. mdpi.com The long alkyl chains provide lubricity, while specific functional groups can impart extreme pressure and anti-wear properties. mdpi.com